Compound Identification
The compound N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide is also known as Anagliptin. It is classified under the category of dipeptidyl peptidase IV inhibitors, which are used in the treatment of type 2 diabetes mellitus. The molecular formula for this compound is C19H25N7O2, with a molecular weight of approximately 383.448 Da .
Source and Classification
Anagliptin was developed as part of a series of pyrazolo[1,5-a]pyrimidines aimed at discovering novel inhibitors of dipeptidyl peptidase IV. This compound has shown significant pharmacological activity in inhibiting this enzyme, which plays a critical role in glucose metabolism and insulin signaling .
Methods and Technical Details
The synthesis of Anagliptin involves several key steps, primarily focusing on the formation of the pyrazolo[1,5-a]pyrimidine core structure. One reported method includes the reaction of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with a series of reagents such as potassium carbonate and sodium iodide in acetone. The reaction is typically conducted at room temperature, followed by purification through column chromatography to isolate the desired product .
The final step often involves converting the free base form into its hydrochloride salt for improved solubility and stability. This conversion is achieved by treating the free base with hydrochloric acid in a suitable solvent, yielding Anagliptin hydrochloride as a colorless solid with high purity .
Structure and Data
The molecular structure of Anagliptin features a complex arrangement that includes a pyrazolo[1,5-a]pyrimidine ring system substituted with various functional groups. The key structural components include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its stereochemistry and spatial arrangement .
Property | Value |
---|---|
Molecular Formula | C19H25N7O2 |
Molecular Weight | 383.448 Da |
SMILES | Cc1cc2ncc(cn2n1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N |
InChIKey | LDXYBEHACFJIEL-HNNXBMFYSA-N |
Reactions and Technical Details
Anagliptin primarily functions through its interaction with dipeptidyl peptidase IV. The mechanism involves reversible binding to the active site of the enzyme, inhibiting its activity and thereby increasing levels of incretin hormones such as GLP-1 (glucagon-like peptide-1). This action leads to enhanced insulin secretion in response to meals and reduced glucagon levels, contributing to lower blood glucose levels .
In laboratory settings, Anagliptin can undergo various chemical reactions typical for amides and heterocycles, including hydrolysis under acidic or basic conditions, which can be utilized for structural modifications or degradation studies.
Process and Data
The mechanism by which Anagliptin exerts its pharmacological effects involves several key steps:
This dual action helps maintain better glycemic control in patients with type 2 diabetes mellitus .
Physical Properties
Chemical Properties
Property | Value |
---|---|
Solubility | Soluble in water |
Stability | Stable under normal conditions |
Anagliptin is primarily used in the management of type 2 diabetes mellitus. Its role as a dipeptidyl peptidase IV inhibitor makes it an essential therapeutic agent for improving glycemic control by enhancing incretin hormone action. Additionally, ongoing research is exploring its potential applications in other metabolic disorders due to its influence on insulin signaling pathways .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3